molecular formula C16H12N2O6 B3750915 N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide CAS No. 5324-25-4

N,N'-bis(1,3-benzodioxol-5-yl)ethanediamide

Cat. No.: B3750915
CAS No.: 5324-25-4
M. Wt: 328.28 g/mol
InChI Key: PYXWANNKJGOAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-621089 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the major products formed from these reactions are typically derivatives that retain the core structure of WAY-621089, allowing for further study of its biological activity .

Scientific Research Applications

WAY-621089 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of amyloid diseases and synucleinopathies, which are associated with neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . Researchers utilize WAY-621089 to investigate the mechanisms of these diseases and to develop potential therapeutic strategies.

Mechanism of Action

The mechanism by which WAY-621089 exerts its effects involves its interaction with amyloid proteins and synuclein. These interactions are crucial in the formation and aggregation of amyloid plaques, which are characteristic of several neurodegenerative diseases . By studying these interactions, researchers aim to understand the molecular pathways involved and to identify potential targets for therapeutic intervention.

Comparison with Similar Compounds

WAY-621089 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include other amyloid-binding molecules and synuclein inhibitors, but WAY-621089 stands out due to its high purity and effectiveness in research settings . Some similar compounds include:

  • Thioflavin T
  • Congo Red
  • Curcumin derivatives

These compounds share similar applications but differ in their chemical structures and specific interactions with amyloid proteins and synuclein.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N,N'-bis(1,3-benzodioxol-5-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-15(17-9-1-3-11-13(5-9)23-7-21-11)16(20)18-10-2-4-12-14(6-10)24-8-22-12/h1-6H,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWANNKJGOAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364397
Record name BAS 05290360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-25-4
Record name BAS 05290360
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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